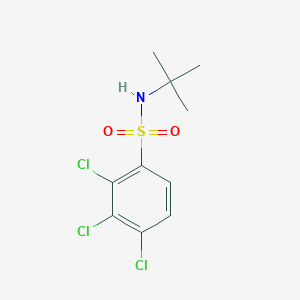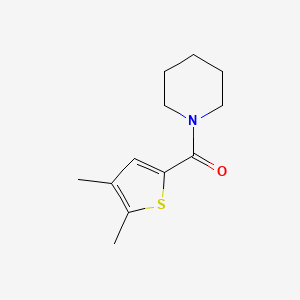![molecular formula C13H14N4O2 B7500214 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the inhibition of tumor cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine has been found to exhibit potent antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is its potent antitumor and antiviral activity. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, the synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a complex process that requires expertise in organic chemistry. This can make it challenging to produce the compound in large quantities for use in research studies.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. One area of research is the development of new anticancer and antiviral drugs based on the structure of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. Another area of research is the study of the mechanism of action of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, which could lead to the development of new drugs that target the same pathways. Additionally, the study of the pharmacokinetics and toxicology of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is an important area of research, which could help to determine the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a promising compound that has been extensively studied for its potential applications in various fields of science. It exhibits potent antitumor and antiviral activity and has been studied as a potential anticancer and antiviral agent. The synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a complex process that requires expertise in organic chemistry, which can make it challenging to produce the compound in large quantities for use in research studies. However, there are several future directions for the study of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, including the development of new drugs based on its structure, the study of its mechanism of action, and the determination of its pharmacokinetics and toxicology.
Synthesemethoden
The synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a multi-step process that involves the reaction of furoic acid with piperazine and subsequent reaction with pyrimidine. The reaction is carried out under controlled conditions and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine has been studied for its potential applications in various fields of science. It has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antiviral agent, with promising results in the treatment of viral infections.
Eigenschaften
IUPAC Name |
furan-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBKKHSJWPLQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

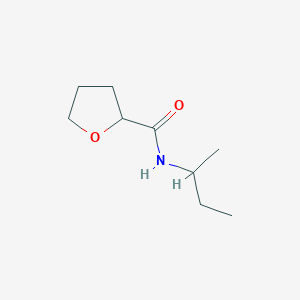
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
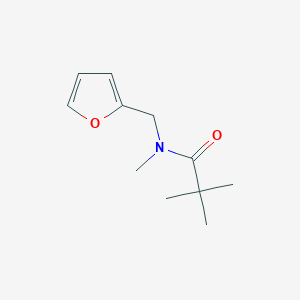

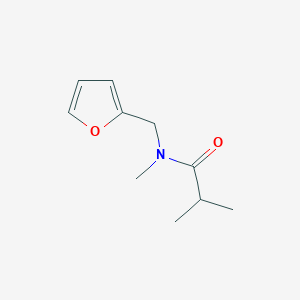
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
